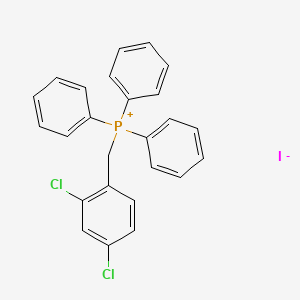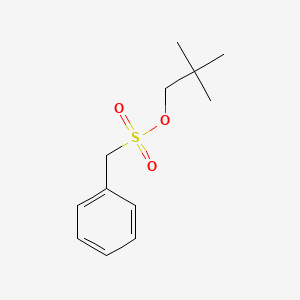
3-Chloro-4-methoxy-1-benzothiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methoxy-1-benzothiophene-2-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-1-benzothiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization and subsequent cyanation to introduce the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can have enhanced biological activities or different physicochemical properties .
Scientific Research Applications
3-Chloro-4-methoxy-1-benzothiophene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-benzothiophene-2-carbonitrile
- 4-Methoxy-1-benzothiophene-2-carbonitrile
- 3-Chloro-4-methoxybenzylamine hydrochloride
Uniqueness
3-Chloro-4-methoxy-1-benzothiophene-2-carbonitrile is unique due to the presence of both chloro and methoxy substituents on the benzothiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C10H6ClNOS |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
3-chloro-4-methoxy-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C10H6ClNOS/c1-13-6-3-2-4-7-9(6)10(11)8(5-12)14-7/h2-4H,1H3 |
InChI Key |
HLYOILINWVDSJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)


![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)








